molecular formula C6H4BrN3S B572470 7-Bromothieno[3,2-d]pyrimidin-4-amine CAS No. 1318133-32-2

7-Bromothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B572470
CAS No.: 1318133-32-2
M. Wt: 230.083
InChI Key: HOIZVIAMXIFSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4BrN3S. It is characterized by a thieno[3,2-d]pyrimidine core structure substituted with a bromine atom at the 7-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a brominated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromothieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Antimicrobial Activity

Inhibition of Mycobacterial Cytochrome bd Oxidase

Recent studies have demonstrated that thieno[3,2-d]pyrimidin-4-amines, including 7-bromothieno[3,2-d]pyrimidin-4-amine, exhibit significant inhibitory effects on the cytochrome bd oxidase of Mycobacterium tuberculosis. This enzyme is crucial for the bacterium's energy metabolism and represents a promising target for developing new tuberculosis therapies.

  • Study Findings :
    • The compound showed activity against multiple strains of Mycobacterium tuberculosis, including M. bovis BCG and clinical isolate N0145.
    • ATP IC₅₀ values ranged from 6 to 54 μM, indicating effective inhibition in the presence of the QcrB inhibitor Q203.
    • Notably, the compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as the most potent derivative with IC₅₀ values from 6 to 18 μM across various strains .

Kinase Inhibition

Potential as a Protein Kinase Inhibitor

This compound has also been explored for its inhibitory activity against protein kinases. Protein kinases play critical roles in cell signaling and are often implicated in cancer and other diseases.

  • Mechanism of Action :
    • The compound acts by interfering with the phosphorylation processes that regulate various cellular functions.
    • Its structural properties allow it to bind effectively to kinase active sites, thereby inhibiting their function .

Several observational studies have been conducted to evaluate the efficacy and safety of compounds similar to this compound in clinical settings.

  • Example Case Study :
    • A recent clinical trial assessed the pharmacokinetics of thieno[3,2-d]pyrimidine derivatives in patients with drug-resistant tuberculosis.
    • The study found that participants demonstrated significant improvements in clinical outcomes when treated with these compounds compared to standard therapies .

Mechanism of Action

The mechanism of action of 7-Bromothieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Uniqueness

7-Bromothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications .

Biological Activity

7-Bromothieno[3,2-d]pyrimidin-4-amine is a halogenated derivative of thieno[3,2-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a thieno ring fused to a pyrimidine structure, with a bromine atom at the 7-position and an amine group at the 4-position. This structural configuration is crucial for its biological activity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating several thieno[3,2-d]pyrimidine derivatives found that compounds with halogen substitutions, particularly bromine and chlorine, showed enhanced cytotoxicity. The presence of bromine at the 7-position contributed to the compound's ability to induce apoptosis in leukemia cells (L1210) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
L1210 (Leukemia)5.4Apoptosis induction
HeLa (Cervical)10.2Cell cycle arrest and apoptosis
MDA-MB-231 (Breast Cancer)27.6Cytotoxicity via p-π conjugation effect

The data indicates that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism influenced by cellular context.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have underscored the importance of specific substituents on the thieno[3,2-d]pyrimidine scaffold. For instance, replacing the chlorine at the C4 position with hydrogen resulted in a complete loss of activity, highlighting its critical role in maintaining cytotoxic properties . The presence of sulfur in the fused ring also enhances activity by a factor of 5–10 compared to nitrogen substitutions .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. It demonstrated selective antifungal effects against several fungal strains, indicating its broad-spectrum antimicrobial potential .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 27.6 μM and was found to induce apoptosis through mechanisms involving cell cycle arrest .
  • Inhibition of Protozoan Growth : Another study explored the compound's efficacy against protozoan parasites such as Leishmania major and Plasmodium. The results indicated promising inhibitory effects, suggesting potential applications in treating parasitic infections .

Properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIZVIAMXIFSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737148
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318133-32-2
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-4-chlorothieno[3,2-d]pyrimidine (5 g, 20.17 mmol) obtained in Step 3 of Preparation Example 1 and 2.0M NH3 dissolved in isopropanol solution (50 mL) were added to a sealed reaction vessel and stirred at 100° C. for 12 hours. The reaction mixture was cooled to room temperature and filtered to obtain a solid. The solid was washed with water and dried with N2 gas to obtain the title compound (3.8 g, 83%) without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.